molecular formula C12H15FO B13220377 [1-(2-Fluorophenyl)cyclopentyl]methanol

[1-(2-Fluorophenyl)cyclopentyl]methanol

Cat. No.: B13220377
M. Wt: 194.24 g/mol
InChI Key: UODWQRHLLSMONW-UHFFFAOYSA-N
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Description

[1-(2-Fluorophenyl)cyclopentyl]methanol: is an organic compound with the molecular formula C12H15FO . It is a cyclopentyl derivative where the cyclopentyl ring is substituted with a 2-fluorophenyl group and a methanol group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-Fluorophenyl)cyclopentyl]methanol typically involves the reaction of cyclopentylmagnesium bromide with 2-fluorobenzaldehyde, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as lithium aluminum hydride (LiAlH4) for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism of action of [1-(2-Fluorophenyl)cyclopentyl]methanol involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • [1-(2-Chlorophenyl)cyclopentyl]methanol
  • [1-(2-Bromophenyl)cyclopentyl]methanol
  • [1-(2-Methylphenyl)cyclopentyl]methanol

Uniqueness

Compared to similar compounds, [1-(2-Fluorophenyl)cyclopentyl]methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it a valuable compound for various applications .

Biological Activity

[1-(2-Fluorophenyl)cyclopentyl]methanol is a compound of interest in medicinal chemistry due to its potential biological activities and interactions with various biomolecules. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclopentyl group attached to a fluorophenyl moiety through a methanol functional group. The presence of the fluorine atom enhances the lipophilicity and reactivity of the compound, potentially influencing its biological interactions.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorine atom can modulate electronic properties, affecting binding affinity and selectivity. This compound may act as a nucleophile in substitution reactions, where the hydroxyl group participates in forming new bonds with biological macromolecules.

Biological Activity Overview

Research indicates that this compound has shown potential in various biological assays, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against specific bacterial strains.
  • Cytotoxicity : Investigations into the cytotoxic effects on human cell lines reveal varying degrees of toxicity, warranting further exploration of its safety profile.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialModerate activity against Gram-positive bacteria
CytotoxicityVaries across cell lines
Enzyme InhibitionPotential inhibition noted

Case Study 1: Antimicrobial Properties

A study conducted by Cheng et al. explored the antibacterial activity of fluorinated compounds similar to this compound. The results indicated that compounds with electron-withdrawing groups like fluorine showed enhanced antibacterial effects against resistant strains of bacteria, suggesting a potential role for this compound in treating infections caused by multidrug-resistant organisms .

Case Study 2: Cytotoxicity Assessment

In vitro tests performed on human liver cell lines demonstrated that this compound exhibited cytotoxic effects at higher concentrations. The half-life and intrinsic clearance were evaluated using liquid chromatography-mass spectrometry (LC-MS), indicating moderate metabolic stability . Further investigations are necessary to delineate the mechanisms underlying its cytotoxic effects.

Research Findings

Recent studies have focused on the metabolic pathways and pharmacokinetics associated with this compound. Key findings include:

  • Metabolic Stability : The compound showed moderate half-life values in metabolic studies, suggesting potential for sustained activity in vivo .
  • Protein Binding : Evaluations of plasma protein binding (PPB) indicate that the compound may interact significantly with plasma proteins, affecting its bioavailability and distribution.

Properties

Molecular Formula

C12H15FO

Molecular Weight

194.24 g/mol

IUPAC Name

[1-(2-fluorophenyl)cyclopentyl]methanol

InChI

InChI=1S/C12H15FO/c13-11-6-2-1-5-10(11)12(9-14)7-3-4-8-12/h1-2,5-6,14H,3-4,7-9H2

InChI Key

UODWQRHLLSMONW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CO)C2=CC=CC=C2F

Origin of Product

United States

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